8,8-Dioxo-8lambda6-thia-1-azaspiro[4.5]decan-3-ol;hydrochloride
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Overview
Description
8,8-Dioxo-8lambda6-thia-1-azaspiro[4.5]decan-3-ol;hydrochloride is a complex organic compound with a unique spirocyclic structure. This compound is characterized by the presence of a sulfur atom and a nitrogen atom within its spirocyclic framework, making it an interesting subject for various chemical and pharmaceutical studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8,8-Dioxo-8lambda6-thia-1-azaspiro[4.5]decan-3-ol;hydrochloride typically involves a multi-step process. One common method includes the condensation of N-benzylpiperidone with thioglycolic acid in the presence of a suitable amine under reflux conditions. This reaction is often carried out in toluene using a Dean-Stark apparatus to remove water .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
8,8-Dioxo-8lambda6-thia-1-azaspiro[4.5]decan-3-ol;hydrochloride can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or amines.
Substitution: The nitrogen and sulfur atoms can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines .
Scientific Research Applications
8,8-Dioxo-8lambda6-thia-1-azaspiro[4.5]decan-3-ol;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It finds applications in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 8,8-Dioxo-8lambda6-thia-1-azaspiro[4.5]decan-3-ol;hydrochloride involves its interaction with specific molecular targets and pathways. The sulfur and nitrogen atoms in the compound can form covalent bonds with biological molecules, leading to various biochemical effects. These interactions can modulate enzyme activities, disrupt cellular processes, and induce cell death in cancer cells .
Comparison with Similar Compounds
Similar Compounds
1-Thia-4,8-diazaspiro[4.5]decan-3-one: This compound shares a similar spirocyclic structure but differs in the functional groups attached to the spiro ring.
Thiazolidin-4-one derivatives: These compounds have a thiazolidine ring and exhibit similar biological activities.
Uniqueness
8,8-Dioxo-8lambda6-thia-1-azaspiro[4.5]decan-3-ol;hydrochloride is unique due to its specific combination of sulfur and nitrogen atoms within the spirocyclic framework. This unique structure contributes to its distinct chemical reactivity and potential biological activities .
Properties
IUPAC Name |
8,8-dioxo-8λ6-thia-1-azaspiro[4.5]decan-3-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3S.ClH/c10-7-5-8(9-6-7)1-3-13(11,12)4-2-8;/h7,9-10H,1-6H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INTXTXOCCIQGBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCC12CC(CN2)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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